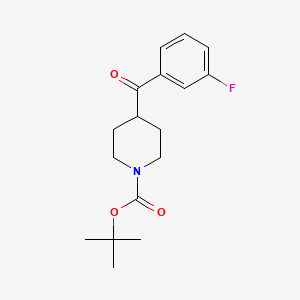

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 3-fluorobenzoyl substituent at the 4-position. This scaffold is widely utilized in medicinal chemistry as an intermediate for synthesizing bioactive molecules, particularly due to the Boc group’s role in protecting amines during multi-step syntheses .

Eigenschaften

Molekularformel |

C17H22FNO3 |

|---|---|

Molekulargewicht |

307.36 g/mol |

IUPAC-Name |

tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C17H22FNO3/c1-17(2,3)22-16(21)19-9-7-12(8-10-19)15(20)13-5-4-6-14(18)11-13/h4-6,11-12H,7-10H2,1-3H3 |

InChI-Schlüssel |

PNCDXUYGMZPOLQ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate typically involves the reaction of 4-piperidone with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then treated with tert-butyl chloroformate to form the final product. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Dichloromethane or tetrahydrofuran

Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tert-butyl-4-(3-Fluorbenzoyl)piperidin-1-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen.

Reduktion: Reduktionsreaktionen können die Fluorbenzoylgruppe oder den Piperidinring modifizieren.

Substitution: Nucleophile Substitutionsreaktionen können das Fluoratom durch andere Substituenten ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.

Wichtigste gebildete Produkte

Die wichtigsten Produkte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. So kann die Oxidation beispielsweise zu Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Amine erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Tert-butyl-4-(3-Fluorbenzoyl)piperidin-1-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Fluorbenzoylgruppe kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität möglicherweise hemmen. Der Piperidinring kann ebenfalls eine Rolle bei der Bindung an biologische Zielstrukturen spielen und verschiedene Signalwege und Prozesse innerhalb von Zellen beeinflussen.

Wirkmechanismus

The mechanism of action of tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological targets, affecting various pathways and processes within cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The tert-butyl piperidine-1-carboxylate core is a versatile template for drug discovery. Below is a detailed comparison of the target compound with its analogs, focusing on substituent effects, molecular properties, and research findings.

Substituent Variations and Molecular Properties

Substituent Effects on Reactivity and Bioactivity

- Fluorinated Aromatic Groups: The 3-fluorobenzoyl group in the target compound enhances metabolic stability and membrane permeability compared to non-fluorinated analogs (e.g., tert-butyl 4-benzoylpiperidine-1-carboxylate) .

- Chlorinated vs. Fluorinated Substituents : Chlorine in tert-butyl 4-(3-chlorobenzyl)piperidine-1-carboxylate increases molecular weight and lipophilicity but may reduce bioavailability compared to fluorine due to larger atomic size .

- Trifluoromethyl Groups : The CF₃ group in tert-butyl 4-[2-(trifluoromethyl)phenyl] analogs significantly elevates electron-withdrawing effects, influencing reaction kinetics in cross-coupling steps .

Biologische Aktivität

Tert-butyl 4-(3-fluorobenzoyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 293.34 g/mol

- CAS Number : 1215071-17-2

The compound features a piperidine ring substituted with a tert-butyl group and a 3-fluorobenzoyl moiety, which contributes to its biological activity.

This compound exhibits several biological activities, primarily through modulation of specific biochemical pathways:

- Anti-inflammatory Effects : The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as IL-1β, thereby reducing inflammation in cellular models.

- Neuroprotective Activity : Research indicates that it may protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

- Anticancer Properties : Preliminary studies have indicated that this compound can induce apoptosis in cancer cell lines, highlighting its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated the efficacy of this compound in various assays:

- Cell Viability Assays : The compound was tested on different cancer cell lines (e.g., HeLa, MCF-7) showing IC values ranging from 15 to 30 µM, indicating significant cytotoxicity.

- Cytokine Release Inhibition : At concentrations of 10 µM, the compound reduced IL-1β release by approximately 19.4% in LPS-stimulated macrophages.

Case Study 1: Neuroprotection in Alzheimer's Disease Models

A study investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The results showed that treatment with the compound significantly improved cognitive functions and reduced amyloid plaque formation compared to control groups.

Case Study 2: Anti-cancer Activity in Breast Cancer Cells

In another study focusing on breast cancer cells (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell proliferation and an increase in apoptotic markers. This suggests that it may serve as a potential therapeutic agent for breast cancer.

Table 1: Biological Activities of this compound

| Activity Type | Model Used | Concentration (µM) | Effect Observed |

|---|---|---|---|

| Anti-inflammatory | LPS-stimulated macrophages | 10 | IL-1β release inhibition (19.4%) |

| Cytotoxicity | HeLa Cells | 15 | IC = 15 µM |

| Cytotoxicity | MCF-7 Cells | 30 | IC = 30 µM |

| Neuroprotection | Alzheimer's Mouse Model | N/A | Cognitive improvement observed |

Table 2: Summary of Case Studies

| Study Focus | Findings |

|---|---|

| Neuroprotection | Improved cognitive function; reduced amyloid plaques |

| Anti-cancer Activity | Induced apoptosis; decreased proliferation in MCF-7 cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.